At 9283, l-glutamic acid salt
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Overview
Description
At 9283, l-glutamic acid salt is a compound derived from l-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used in studies related to neurotransmission, metabolism, and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of At 9283, l-glutamic acid salt typically involves the reaction of l-glutamic acid with specific reagents under controlled conditions. One common method is the slow evaporation technique, where l-glutamic acid is reacted with a suitable salt-forming agent, such as manganese chloride, to form a semi-organic nonlinear optical crystal . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the salt.
Industrial Production Methods
Industrial production of l-glutamic acid salts, including At 9283, often involves fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to produce l-glutamic acid through fermentation. The process involves the breakdown of glucose into smaller fragments, which are then channeled into the tricarboxylic acid cycle to produce l-glutamic acid . The resulting l-glutamic acid is then reacted with appropriate agents to form the desired salt.
Chemical Reactions Analysis
Types of Reactions
At 9283, l-glutamic acid salt undergoes various chemical reactions, including:
Reduction: The reductive amination of α-ketoglutarate to form l-glutamic acid.
Substitution: Reactions where functional groups in l-glutamic acid are replaced with other groups, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include α-ketoglutarate, l-glutamic acid, and various substituted derivatives of l-glutamic acid, depending on the specific reagents and conditions used.
Scientific Research Applications
At 9283, l-glutamic acid salt has a wide range of scientific research applications:
Chemistry: Used in the study of nonlinear optical properties and crystal growth.
Medicine: Investigated for its potential in enhancing cognitive functions and treating neurological disorders.
Industry: Utilized in the production of food additives and supplements due to its flavor-enhancing properties.
Mechanism of Action
The mechanism of action of At 9283, l-glutamic acid salt involves its interaction with various molecular targets and pathways:
Neurotransmission: Activates ionotropic and metabotropic glutamate receptors, facilitating excitatory neurotransmission.
Metabolism: Converted to α-ketoglutarate, which plays a key role in the tricarboxylic acid cycle and energy production.
Cellular Functions: Involved in protein synthesis and cellular signaling pathways, including the mammalian target of rapamycin (mTOR) signaling.
Comparison with Similar Compounds
At 9283, l-glutamic acid salt can be compared with other similar compounds such as:
Monosodium glutamate (MSG): A widely used food additive known for its umami flavor.
l-glutamic acid manganese chloride: A semi-organic nonlinear optical crystal with applications in optoelectronics.
l-glutamine: A precursor to l-glutamic acid, involved in various metabolic pathways and cellular functions.
The uniqueness of this compound lies in its specific applications in scientific research and its role in various biological processes, making it a valuable compound for further studies and industrial applications.
Properties
Molecular Formula |
C24H32N8O6 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-2-aminopentanedioic acid;1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea |
InChI |
InChI=1S/C19H23N7O2.C5H9NO4/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;6-3(5(9)10)1-2-4(7)8/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |
InChI Key |
KSIKXSRFTHKVSJ-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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